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Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Acid
Yellow 199 (C.I. 14205), a monoazo acid dye. The synthesis involves a two-step process
commencing with the preparation of the key intermediate, 4-(4-Aminophenylamino)-3-
nitrobenzenesulfonic acid, followed by its diazotization and subsequent azo coupling with m-
Cresol. This document details the chemical reactions, experimental protocols, and relevant
data, offering a reproducible methodology for laboratory and potential scale-up applications.

Introduction

C.I. Acid Yellow 199 is a water-soluble anionic dye characterized by its bright orange hue.[1]
[2] Itis primarily utilized in the dyeing of nylon and wool fibers.[3][4] The synthesis of this dye is
a classic example of azo chemistry, a cornerstone of the dyestuff industry. Understanding the
intricacies of its synthesis is crucial for process optimization, impurity profiling, and the
development of novel analogues. This guide presents a detailed exposition of the synthetic
route, beginning with the formation of its essential precursor.

Overall Synthesis Pathway

The manufacturing process for C.1. Acid Yellow 199 can be delineated into two primary stages:
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Stage 1: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. This intermediate
is synthesized via a nucleophilic aromatic substitution reaction, specifically an Ullmann
condensation, between 4-chloro-3-nitrobenzenesulfonic acid and p-phenylenediamine.

Stage 2: Synthesis of C.I. Acid Yellow 199. This stage involves the diazotization of the amino
group on the 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid intermediate, followed by an
azo coupling reaction with m-Cresol to yield the final dye molecule.

Stage 1: Precursor Synthesis

(4-chIoro-3-nitrobenzenesuIfonic acid) (p-phenylenediamine)

Ullmann Condensation

4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

Diazotization

Stage 2: Dye Synthesis
Al

@ Salt of Intermediate

Azo Cpupling
(C.I. Acid Yellow 199)

Click to download full resolution via product page

m-Cresol

Diagram 1: Overall synthesis pathway of C.I. Acid Yellow 199.

Experimental Protocols
Stage 1: Synthesis of 4-(4-Aminophenylamino)-3-
hitrobenzenesulfonic acid
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This procedure is based on the principles of the Ullmann condensation reaction, where a
copper catalyst facilitates the coupling of an aryl halide with an amine.[5]

Reaction:

4-chloro-3-nitrobenzenesulfonic acid + p-phenylenediamine — 4-(4-Aminophenylamino)-3-
nitrobenzenesulfonic acid + HCI

Materials:
Reagent Molecular Formula Molar Mass ( g/mol )
4-chloro-3-
nitrobenzenesulfonic acid CoHaCING=S 281.62
p-phenylenediamine CeHsNz2 108.14
Copper(l) iodide Cul 190.45
Potassium carbonate K2COs 138.21
N,N-Dimethylformamide (DMF)  CsH7NO 73.09

Procedure:

» To areaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-
chloro-3-nitrobenzenesulfonic acid, p-phenylenediamine (1.1 equivalents), and potassium
carbonate (2.0 equivalents).

e Add N,N-Dimethylformamide (DMF) as the solvent.
» Add a catalytic amount of Copper(l) iodide.

» Heat the reaction mixture to 120-130°C under a nitrogen atmosphere and maintain for
several hours.

» Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the mixture and pour it into water.
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 Acidify with hydrochloric acid to precipitate the product.

 Filter the precipitate, wash with water, and dry to obtain 4-(4-Aminophenylamino)-3-
nitrobenzenesulfonic acid.

Stage 2: Synthesis of C.I. Acid Yellow 199

This stage involves two classical reactions in azo dye synthesis: diazotization and azo
coupling.[6]

Reaction Scheme:

o Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid + NaNO:2 + 2HCI -
Diazonium salt + NaCl + 2Hz20

e Azo Coupling: Diazonium salt + m-Cresol - C.I. Acid Yellow 199 + HCI

Materials:

Reagent Molecular Formula Molar Mass ( g/mol )

4-(4-Aminophenylamino)-3-

) C12H11N30s5S 309.30
nitrobenzenesulfonic acid
Sodium nitrite NaNO:2 69.00
Hydrochloric acid

HCI 36.46
(concentrated)
m-Cresol C7HsO 108.14
Sodium hydroxide NaOH 40.00
Sodium chloride NaCl 58.44
Procedure:

Part A: Diazotization
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e In a beaker, create a suspension of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in
water.

e Add concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice bath with
constant stirring.

 In a separate beaker, dissolve sodium nitrite in water.

e Slowly add the sodium nitrite solution to the cooled suspension of the amine, maintaining the
temperature between 0-5°C.[7]

 Stir the mixture for an additional 30 minutes at this temperature to ensure complete
diazotization. The resulting solution contains the diazonium salt.

Part B: Azo Coupling
 In a separate reaction vessel, dissolve m-Cresol in an aqueous solution of sodium hydroxide.
e Cool the m-Cresol solution to 0-5°C in an ice bath.

» Slowly add the freshly prepared cold diazonium salt solution to the cold m-Cresol solution
with vigorous stirring.

e Maintain the temperature at 0-5°C and a slightly alkaline pH during the addition to facilitate
the coupling reaction.

e Continue stirring for a few hours until the coupling is complete, which can be monitored by
the disappearance of the diazonium salt.

» The dye will precipitate from the solution.
« |solate the C.I. Acid Yellow 199 by filtration.
o Wash the filter cake with a sodium chloride solution to aid in the removal of impurities.

e Dry the product to obtain C.I. Acid Yellow 199 as a bright orange powder.[3]

Data Presentation
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While specific quantitative data from a single literature source is not available, the following

table provides expected parameters based on general knowledge of azo dye synthesis.

Stage 1: Precursor

Parameter . Stage 2: Dye Synthesis
Synthesis

Reactant Molar Ratios

Amine:Aryl Halide 11:1 -

Base:Aryl Halide 2:1 -

Amine:Sodium Nitrite - 1:1.05

Diazonium Salt:Coupling Agent - 1:1

Reaction Conditions

Temperature 120-130°C 0-5°C

Solvent DMF Water

Expected Yield 70-80% 85-95%

Product Purity

>95% (after purification)

>98% (as commercial dye)

Logical Workflow

The synthesis of C.I. Acid Yellow 199 follows a logical progression from simpler, commercially
available starting materials to the more complex dye molecule.

als
Final Product:

sulfonic acid,

m-Cresol) C.1. Acid Yellow 199

Starting
(4-chloro-3-nitrobel Purification and Isolation

p-phenylenediamine,

Stage 1:
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Diagram 2: Logical workflow for the synthesis of C.I. Acid Yellow 199.

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15553251?utm_src=pdf-body
https://www.benchchem.com/product/b15553251?utm_src=pdf-body-img
https://www.benchchem.com/product/b15553251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The synthesis of C.I. Acid Yellow 199 is a well-established process rooted in fundamental
organic chemistry principles. The successful execution of this synthesis requires careful control
of reaction conditions, particularly temperature, during the diazotization and coupling steps.
The provided protocols offer a detailed framework for the laboratory preparation of this
commercially significant dye, providing a basis for further research and development in the field
of azo colorants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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